N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine

Xenobiotic metabolism Biomonitoring Occupational toxicology

Co-elution of dimethylbenzyl mercapturic acid regioisomers compromises LC-MS/MS biomonitoring of trimethylbenzene exposure. The 3,4-dimethylbenzyl isomer is specifically absent in urine after 1,2,4-trimethylbenzene administration, while the 2,4-isomer shows 14-20% dose excretion. N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine serves as an essential authentic reference standard to: • Confirm peak identity and exclude isomeric interference in SPE-LC-MS/MS workflows • Validate method specificity for occupational exposure assessment • Provide regiospecific negative control in GST-mediated conjugation studies Supplied with full Certificate of Analysis; shipped under dry ice with global delivery.

Molecular Formula C13H17NO3S
Molecular Weight 267.343
CAS No. 581076-72-4
Cat. No. B565291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine
CAS581076-72-4
SynonymsN-Acetyl-S-(3,4-dimethylphenyl)-L-cysteine;  3,4-DPMA; 
Molecular FormulaC13H17NO3S
Molecular Weight267.343
Structural Identifiers
SMILESCC1=C(C=C(C=C1)SCC(C(=O)O)NC(=O)C)C
InChIInChI=1S/C13H17NO3S/c1-8-4-5-11(6-9(8)2)18-7-12(13(16)17)14-10(3)15/h4-6,12H,7H2,1-3H3,(H,14,15)(H,16,17)/t12-/m0/s1
InChIKeyZLJANJUVOQDAHZ-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine (CAS 581076-72-4) Procurement Guide: Biomarker Standards for Trimethylbenzene Exposure Monitoring


N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine (CAS 581076-72-4, molecular formula C13H17NO3S, molecular weight 267.34), also designated as N-Acetyl-S-(3,4-dimethylphenyl)-L-cysteine and abbreviated as 3,4-DPMA , is a regioisomeric mercapturic acid derivative. This compound belongs to the class of S-substituted N-acetyl-L-cysteine conjugates, which are formed endogenously via glutathione conjugation as phase II metabolites of electrophilic xenobiotics [1]. It serves as an analytical reference standard for the identification and quantification of dimethylbenzyl mercapturic acid isomers in biological matrices [2].

Analytical reference standard for regiospecific mercapturic acid profiling in biological matrices
Supports LC-MS/MS method development for occupational exposure assessment
Required to establish method specificity and exclude isomeric co-elution interference

Why Generic Mercapturic Acid Standards Cannot Substitute for N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine in Trimethylbenzene Exposure Assessment


Substitution with alternative mercapturic acid standards or even closely related regioisomers is scientifically invalid due to regiospecific metabolic divergence. Following administration of 1,2,4-trimethylbenzene in rats, of three potential dimethylbenzyl mercapturic acid isomers (2,4-, 2,5-, and 3,4-dimethylbenzyl), the 3,4-dimethylbenzyl isomer was specifically not detected in urinary mercapturic acid isolates via preparative HPLC and NMR comparison with authentic specimens, whereas the 2,4-dimethylbenzyl isomer exhibited a dose excretion rate of 14–20% [1]. This regiospecific absence means that the 3,4-dimethyl isomer cannot serve as a surrogate for quantifying 2,4- or 2,5-dimethylbenzyl mercapturates, nor can those isomers substitute for the 3,4-isomer in studies investigating the metabolic fate of trimethylbenzene regioisomers. Furthermore, analytical methods for trimethylbenzene metabolite profiling require the 3,4-isomer as a discrete reference standard to establish method specificity and to exclude co-eluting interferences in LC-MS/MS workflows [2].

Regiospecific absence prevents isomer substitution
3,4-isomer is not detected in urinary metabolites after 1,2,4-trimethylbenzene exposure, while 2,4-isomer exhibits 14–20% excretion rate. Generic mercapturic acid standards cannot replicate this regiospecific metabolic divergence.
Regioisomer misidentification risks quantification error
Substituting with 2,4- or 2,5-isomer standards may lead to misassignment of chromatographic peaks and inaccurate biomonitoring data in trimethylbenzene exposure studies.

Quantitative Differentiation of N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine Versus Closest Analogs: A Comparative Evidence Guide


Regiospecific Absence of 3,4-Dimethylbenzyl Mercapturate in Urine Following 1,2,4-Trimethylbenzene Administration Compared to 2,4-Isomer

In a rat model administered 1,2,4-trimethylbenzene, the 3,4-dimethylbenzyl mercapturic acid isomer was not detected in urinary isolates, whereas the 2,4-dimethylbenzyl isomer was quantified with a dose excretion rate of 14–20% [1]. This finding was confirmed by preparative HPLC isolation followed by NMR spectral comparison with authentic synthesized standards of all three regioisomers (2,4-, 2,5-, and 3,4-dimethylbenzyl mercapturic acids).

Urinary excretion rate
Head-to-head
Target: not detected
Comparator (2,4-isomer): 14–20% dose excreted
Demonstrates regiospecific absence, mandates authentic standard for method specificity
Rat model, 1,2,4-TMB administration, HPLC/NMR confirmation
Xenobiotic metabolism Biomonitoring Occupational toxicology

Isotopically Labeled d3-Analog Enables Precise Quantification via LC-MS/MS Isotope Dilution Methodology

The deuterium-labeled analog N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 (CAS 1331892-61-5) is commercially available with a specified purity of ≥98% . This labeled compound possesses a molecular weight of 270.36 g/mol, representing a +3.02 Da mass shift relative to the unlabeled parent compound (267.34 g/mol) [1].

Isotopic mass shift
Supporting evidence
+3.02 Da (d3-labeled analog)
Purity ≥98%
Enables isotope dilution quantification, corrects matrix effects
LC-MS/MS internal standard application
Analytical chemistry Isotope dilution mass spectrometry Method validation

Physicochemical Properties Differentiate 3,4-Isomer from Structurally Related Mercapturic Acid Standards

The 3,4-dimethylbenzyl mercapturic acid possesses distinct physicochemical identifiers that differentiate it from its regioisomers. Its InChI Key is ZLJANJUVOQDAHZ-LBPRGKRZSA-N, with a melting point range of 138–140°C and solubility in ethanol and methanol .

Identity markers
Class-level inference
InChI Key: ZLJANJUVOQDAHZ-LBPRGKRZSA-N
MP: 138–140°C
Ensures unambiguous chromatographic and spectral differentiation
Confirm retention time against authentic standard
Chromatography Reference standards Analytical method development

Optimal Application Scenarios for N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine Procurement in Exposure Science and Analytical Chemistry


Occupational Biomonitoring of Trimethylbenzene Isomer Exposures Requiring Regiospecific Mercapturate Standards

In occupational settings where workers are exposed to trimethylbenzene mixtures (e.g., in solvents, fuels, or industrial coatings), urinary mercapturic acid profiling is employed to assess exposure burden. Analytical methods developed for the simultaneous determination of dimethylbenzylmercapturic acids and dimethylhippuric acids in human urine via SPE-LC-MS/MS [1] require authentic standards of each regioisomer to establish calibration curves and confirm peak identity. Procurement of N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine is essential to confirm that the 3,4-isomer is absent or present at trace levels in biological samples, thereby validating method specificity and excluding the possibility of isomeric co-elution confounding quantification of the 2,4- and 2,5-isomers [2].

Isotope Dilution LC-MS/MS Method Development and Validation Using d3-Labeled Internal Standard

Accurate quantification of mercapturic acid biomarkers in complex biological matrices (urine, plasma, tissue homogenates) is hindered by matrix effects and variable ionization efficiency. The deuterium-labeled analog N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 (≥98% purity, +3.02 Da mass shift) is procured for use as a stable isotope-labeled internal standard in isotope dilution mass spectrometry workflows. This approach corrects for sample-to-sample variability in extraction recovery, LC retention time drift, and MS ionization suppression, enabling precise and reproducible quantification meeting regulatory biomonitoring guidelines for occupational exposure assessment.

Metabolic Pathway Elucidation Studies Investigating Regiospecific Glutathione Conjugation

Research investigating the regiospecificity of glutathione S-transferase (GST)-mediated conjugation of trimethylbenzene epoxide intermediates requires authentic mercapturic acid standards for each potential regioisomeric product. The documented absence of the 3,4-dimethylbenzyl isomer in urine following 1,2,4-trimethylbenzene administration, in contrast to the 14–20% excretion rate of the 2,4-isomer [2], provides a clear differential metabolic endpoint. Procurement of N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine enables researchers to use this compound as a negative control or as a standard to confirm that synthetic mercapturates used in in vitro GST assays correspond to the correct regioisomer.

Application
Selection Property
Validation Focus
Occupational biomonitoring of trimethylbenzene exposures
Regiospecific mercapturate reference standard
Confirm isomer-specific peak identity and absence of co-elution
Isotope dilution LC-MS/MS method development
Deuterated internal standard (d3) with +3.02 Da mass shift
Matrix effect correction and ionization variability control
Metabolic pathway elucidation studies
Authentic regioisomer for negative control or standard verification
GST conjugation regiospecificity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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